REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClOC(C)(C)C.[S:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C[O-].[Na+]>CO.C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
sodium methoxide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The funnel was rinsed with a few ml
|
Type
|
ADDITION
|
Details
|
added dropwise to the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
added quickly to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The dry-ice/acetone cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the solution stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 100 ml
|
Type
|
CUSTOM
|
Details
|
of water, the heterogeneous mixture separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted two times with 100-ml
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to produce a dark red oil
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.054 mol | |
AMOUNT: MASS | 5.03 g |
Name
|
|
Type
|
product
|
Smiles
|
S1C(CCC1)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.034 mol | |
AMOUNT: MASS | 6.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClOC(C)(C)C.[S:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C[O-].[Na+]>CO.C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
sodium methoxide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The funnel was rinsed with a few ml
|
Type
|
ADDITION
|
Details
|
added dropwise to the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
added quickly to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The dry-ice/acetone cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the solution stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 100 ml
|
Type
|
CUSTOM
|
Details
|
of water, the heterogeneous mixture separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted two times with 100-ml
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to produce a dark red oil
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.054 mol | |
AMOUNT: MASS | 5.03 g |
Name
|
|
Type
|
product
|
Smiles
|
S1C(CCC1)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.034 mol | |
AMOUNT: MASS | 6.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClOC(C)(C)C.[S:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1.C[O-].[Na+]>CO.C(Cl)Cl>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:14]1[CH2:18][CH2:17][CH2:16][CH:15]1[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1] |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
ClOC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
sodium methoxide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The funnel was rinsed with a few ml
|
Type
|
ADDITION
|
Details
|
added dropwise to the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
added quickly to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The dry-ice/acetone cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the solution stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of 100 ml
|
Type
|
CUSTOM
|
Details
|
of water, the heterogeneous mixture separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted two times with 100-ml
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to produce a dark red oil
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of the oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.054 mol | |
AMOUNT: MASS | 5.03 g |
Name
|
|
Type
|
product
|
Smiles
|
S1C(CCC1)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.034 mol | |
AMOUNT: MASS | 6.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |